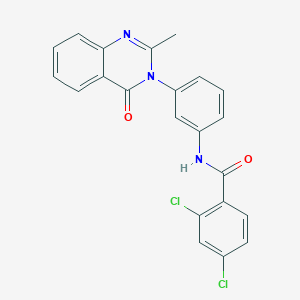

2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c1-13-25-20-8-3-2-7-18(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)17-10-9-14(23)11-19(17)24/h2-12H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPCHKMISOYKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.

Substitution reactions: Introduction of the 2,4-dichlorobenzamide moiety through nucleophilic substitution reactions.

Coupling reactions: Coupling of the quinazolinone core with the substituted benzamide under specific conditions, often using catalysts or reagents like palladium or copper.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

Substitution: Replacement of one functional group with another, often used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that are significant for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of quinazolinone, including 2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, demonstrate promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial folate synthesis pathways, akin to traditional sulfonamides .

Anticancer Potential

Quinazolinone derivatives have been explored for their anticancer properties. The structural features of this compound allow for interaction with specific kinases involved in cancer cell proliferation. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound has also been evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. In silico studies suggest that the quinazolinone moiety can effectively bind to the active site of AChE, potentially leading to enhanced cognitive function through increased acetylcholine levels .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Quinazolinone Core : The initial step often involves cyclization reactions that form the quinazolinone structure.

- Chlorination : Chlorine substituents are introduced through electrophilic aromatic substitution.

- Amidation : The final product is obtained via coupling reactions with appropriate amines.

Optimizations in these synthetic pathways focus on improving yield and purity while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Analogues and Comparative Data

Physicochemical and Spectroscopic Comparisons

- Solubility: The target compound’s dichloro and quinazolinone groups reduce aqueous solubility compared to methoxy-substituted analogues (e.g., compound 2h in ).

- NMR Shifts: The 2-methyl group in the quinazolinone ring (δ 2.36 ppm) is distinct from methylthiocarbamido groups in pyrimidine derivatives (δ 2.89 ppm, ).

- MS Fragmentation : The molecular ion peak at m/z 279 for the target compound contrasts with m/z 435.4 for compound 19 , reflecting mass differences due to substituents.

Biological Activity

2,4-Dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 364.24 g/mol

- CAS Number : 898421-13-1

The compound features a dichlorobenzamide core linked to a quinazolinone derivative, suggesting potential interactions with biological targets involved in various cellular processes.

Antitumor Activity

Recent studies have demonstrated that compounds containing quinazolinone scaffolds exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | Induction of apoptosis |

| Compound B | HCC827 (Lung Cancer) | 6.48 ± 0.11 | Inhibition of cell proliferation |

These compounds were shown to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Various studies have screened similar compounds against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 1 µg/mL |

| S. aureus | 1 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity at low concentrations, suggesting its potential use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to bind DNA, disrupting replication and transcription processes crucial for cancer cell survival.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented in related compounds, contributing to their antitumor effects.

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

- Case Study on Lung Cancer Treatment : A cohort study involving patients with non-small cell lung cancer treated with quinazolinone derivatives showed a marked improvement in survival rates and tumor reduction.

- Antibacterial Efficacy in Clinical Trials : Clinical trials evaluating the use of related compounds for treating resistant bacterial infections have reported promising outcomes, with significant reductions in infection rates among treated patients .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and amidation. For example:

- Step 1 : Formation of the quinazolinone core using substituted benzaldehydes or anilines (e.g., 3-chloro-4-fluorophenylamine) under reflux conditions with acetic acid catalysis .

- Step 2 : Amidation with 2,4-dichlorobenzoyl chloride in the presence of pyridine or DMF to yield the final benzamide derivative .

- Characterization : Intermediates and final products are validated via 1H/13C NMR (e.g., δ 10.05 ppm for amide protons in DMSO-d6 ), ESI-MS (to confirm molecular ions), and FT-IR (amide C=O stretches at ~1650–1700 cm⁻¹) .

Q. How is structural purity confirmed for this compound, and what analytical techniques are critical for validation?

- Methodological Answer :

- Chromatography : Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures removal of unreacted starting materials .

- Spectroscopy :

- NMR : Assignments of aromatic protons (e.g., 7.2–8.2 ppm for dichlorophenyl groups) and quinazolinone NH protons (~10–12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H]+ calculated for C₂₂H₁₆Cl₂N₂O₂: 427.06) .

- Melting Point : Consistency with literature values (e.g., 260–265°C) confirms crystallinity .

Q. What in vitro biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM, with IC₅₀ calculations .

- Enzyme Inhibition : Testing against kinases or bacterial targets (e.g., Staphylococcus aureus PPTases) using fluorometric or colorimetric substrates .

- Anti-inflammatory Potential : Acute/chronic inflammation models (e.g., carrageenan-induced paw edema) with activity compared to indomethacin (38–73.5% inhibition reported for analogues) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what factors influence reaction efficiency?

- Methodological Answer :

- Catalyst Screening : Use of I₂/TBHP systems improves oxidative cyclization efficiency (e.g., 95% yield for quinazolinone intermediates ).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amidation kinetics, while ethanol/glacial acetic acid mixtures favor cyclization .

- Temperature Control : Reflux conditions (80–100°C) for condensation vs. room-temperature amidation to minimize side reactions .

Q. What mechanistic insights exist for its biological activity, and how can target engagement be validated?

- Methodological Answer :

- Molecular Docking : Computational modeling against bacterial PPTases or human kinases (e.g., EGFR) to predict binding modes .

- Cellular Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., acps-pptase) followed by rescue experiments to confirm mechanism .

- Metabolomic Profiling : LC-MS/MS analysis of treated cells to identify disrupted pathways (e.g., fatty acid biosynthesis in bacteria) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity, and what SAR trends are observed?

- Methodological Answer :

- Substituent Analysis :

- Chlorine/Fluorine : Electron-withdrawing groups at the benzamide position enhance bacterial target affinity (e.g., 3,4-dichloro derivatives show 91% yield and potent activity ).

- Quinazolinone Modifications : 2-Methyl-4-oxo groups improve metabolic stability, while phenylthiourea derivatives (e.g., compound 12 in ) show reduced cytotoxicity.

- Data Table :

| Derivative | Substituent | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| 3e | 4-Bromophenyl | 4.2 | PPTase | |

| 3k | 6-Fluoro | 2.8 | EGFR | |

| 14 | Benzamide | 7.5 | S. aureus |

Q. How should contradictory data (e.g., variable IC₅₀ values across studies) be reconciled?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., cell density, incubation time) to reduce inter-lab variability.

- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on outliers (e.g., compound 3h with 286°C mp vs. 225°C in vs. ).

- Orthogonal Validation : Confirm activity via dual-luciferase or SPR assays to rule out false positives .

Q. What formulation strategies improve its bioavailability for in vivo studies?

- Methodological Answer :

- Surfactant Complexation : Condensation with alkylene oxides (e.g., PEG-400) to form nonionic surfactants for enhanced solubility .

- Nanoparticle Encapsulation : Use of PLGA or liposomal carriers to improve half-life in rodent pharmacokinetic studies .

- Prodrug Design : Synthesis of hydroxylated derivatives (e.g., heptadecan-1-ol analogues) for esterase-activated release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.